N-isopropyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-isopropyl-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Crystallography
Research has delved into the molecular structure and crystallography of related triazole compounds, highlighting their unique structural configurations and the impact on their physical and chemical properties. For example, studies on similar triazole derivatives have revealed intricate details about their asymmetric units, crystal packing, and hydrogen bonding patterns, which are crucial for understanding their stability and reactivity in various applications (Kaur et al., 2013).
Corrosion Inhibition
The triazole moiety, as part of larger organic compounds, has been investigated for its corrosion inhibition properties. Specifically, derivatives of triazole have demonstrated significant efficacy in protecting mild steel against corrosion in acidic media. This application is particularly relevant for industries seeking cost-effective and reliable methods to prevent metal degradation (Bentiss et al., 2009).
Polymer Science
In the realm of polymer science, derivatives of N-isopropylacrylamide, closely related to the compound , have been studied for their thermoresponsive properties. These polymers find extensive applications in drug delivery systems due to their ability to undergo phase transitions in response to temperature changes (Convertine et al., 2004).
Antimicrobial Activities
Research into triazole derivatives has also explored their antimicrobial properties. Novel syntheses of triazole compounds have led to the discovery of molecules with significant antimicrobial activity, offering potential pathways for developing new antimicrobial agents (Bektaş et al., 2010).
Antitumor Properties
The exploration of triazole derivatives extends into the field of cancer research, where specific compounds have been synthesized with the aim of evaluating their antitumor activities. These studies are foundational for the development of new chemotherapeutic agents (Stevens et al., 1984).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-propan-2-yl-5-propyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-6-14-15(16(21)17-11(2)3)18-19-20(14)12-7-9-13(22-4)10-8-12/h7-11H,5-6H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPIQSRQLRMROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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